Ethyl 7-(2,2-difluoroethoxy)imidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 7-(2,2-difluoroethoxy)imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, particularly due to its unique structural features that allow for various functionalizations .
Preparation Methods
The synthesis of Ethyl 7-(2,2-difluoroethoxy)imidazo[1,2-a]pyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2-aminopyridine with α-haloketones to form the imidazo[1,2-a]pyridine core. Industrial production methods often employ catalytic processes to enhance yield and selectivity .
Chemical Reactions Analysis
Ethyl 7-(2,2-difluoroethoxy)imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Scientific Research Applications
Ethyl 7-(2,2-difluoroethoxy)imidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of Ethyl 7-(2,2-difluoroethoxy)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in its role as an antituberculosis agent, it inhibits key enzymes involved in the biosynthesis of the bacterial cell wall, leading to cell death . The compound’s difluoroethoxy group enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Ethyl 7-(2,2-difluoroethoxy)imidazo[1,2-a]pyridine-3-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate: Similar in structure but with a methoxy group instead of a difluoroethoxy group, leading to different chemical properties and biological activities.
Ethyl 7-(2,2-dichloroethoxy)imidazo[1,2-a]pyridine-3-carboxylate:
This compound stands out due to its unique difluoroethoxy group, which imparts distinct electronic and steric properties, enhancing its utility in various scientific and industrial applications .
Properties
Molecular Formula |
C12H12F2N2O3 |
---|---|
Molecular Weight |
270.23 g/mol |
IUPAC Name |
ethyl 7-(2,2-difluoroethoxy)imidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C12H12F2N2O3/c1-2-18-12(17)9-6-15-11-5-8(3-4-16(9)11)19-7-10(13)14/h3-6,10H,2,7H2,1H3 |
InChI Key |
AUVNPSQXNNBJSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=CC(=C2)OCC(F)F |
Origin of Product |
United States |
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